1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-
Overview
Description
1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an indene core with a dione functionality and a bis(methylthio)methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- typically involves the reaction of indene derivatives with appropriate reagents to introduce the dione and bis(methylthio)methylene functionalities. One common method involves the use of hydrazinecarbothioamides and 2-benzylidene-1H-indene-1,3(2H)-diones under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bis(methylthio)methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- include:
- 2-Benzylidene-1H-indene-1,3(2H)-diones
- 1,3-Bis(dicyanomethylene)indane
- Spiro(indolone-3,2’-[1,3,4-thiadiazol])-2-ones
Uniqueness
What sets 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- apart is its unique combination of the indene core with the bis(methylthio)methylene group, which imparts distinct reactivity and potential applications. This uniqueness makes it a valuable compound for various scientific investigations and applications.
Properties
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-15-12(16-2)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOZFOOXMHVRBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C1C(=O)C2=CC=CC=C2C1=O)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400690 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65472-87-9 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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